3-Methyl-5-(trifluoromethoxy)cinnamic acid
Overview
Description
“3-Methyl-5-(trifluoromethoxy)cinnamic acid” is a chemical compound with the CAS number 1005378-68-6 . It has a molecular weight of 246.19 . The IUPAC name for this compound is (2E)-3-[3-methyl-5-(trifluoromethoxy)phenyl]-2-propenoic acid . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9F3O3/c1-7-4-8(2-3-10(15)16)6-9(5-7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+ . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 246.19 .
Scientific Research Applications
Catalytic Asymmetric Synthesis
A novel approach in the asymmetric synthesis of chiral glycidic acid derivatives involves the use of cinnamic acid derivatives. This method, involving methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem hydrochloride, demonstrates the utility of cinnamic acid derivatives in synthesizing important pharmaceutical intermediates with high yield and enantioselectivity (Imashiro & Seki, 2004).
Antifungal Activity
Research on Persian leek (Allium ampeloprasum Subsp. Persicum) has led to the identification of cinnamic acid derivatives with potent antifungal properties. These compounds exhibit significant activity against various fungal pathogens, highlighting their potential in developing new antifungal agents (Sadeghi, Zolfaghari, Senatore, & Lanzotti, 2013).
Anticancer Potential
The anticancer potential of cinnamic acid derivatives has been extensively studied, revealing their capability to act as antitumor agents. These compounds have been found to exhibit a wide range of activities against cancer, making them promising candidates for further medicinal research (De, Baltas, & Bedos-Belval, 2011).
Interaction with Proteins
Studies on the interaction between cinnamic acid (CA) and methyl cinnamate (MC) with bovine serum albumin (BSA) provide insights into their therapeutic functions and potential applications in the food industry. These interactions, driven by different thermodynamic processes, contribute to our understanding of how these compounds can be utilized in various biological and industrial applications (Nunes et al., 2017).
Synthesis Techniques
Innovative synthesis techniques involving cinnamic acids, such as oxidative coupling with methyl arenes and deoxofluorination with sulfur tetrafluoride, have been developed. These methods offer new pathways for creating complex molecules, demonstrating the versatility of cinnamic acid derivatives in organic synthesis (Singh, Kumar, & Singh, 2017); (Trofymchuk et al., 2020).
Mechanism of Action
Mode of Action
The exact mode of action of 3-Methyl-5-(trifluoromethoxy)cinnamic acid is currently unknown due to the lack of specific studies on this compound . It is known that cinnamic acid derivatives can interact with various biological targets, potentially influencing cellular processes .
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids
Result of Action
Some cinnamic acid derivatives have been reported to exhibit sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with biological targets.
Properties
IUPAC Name |
(E)-3-[3-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7-4-8(2-3-10(15)16)6-9(5-7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZRCOZMDWHRL-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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